3,5,5-Trimethyl-2-hexene

Physical Chemistry Thermophysical Properties Isomer Separation

3,5,5-Trimethyl-2-hexene (CAS 26456-76-8) is a branched C9 internal olefin with the molecular formula C9H18 and a molecular weight of 126.24 g/mol. It is an isomer of nonene, specifically the (E)-3,5,5-trimethylhex-2-ene stereoisomer, as indicated by its IUPAC name and InChIKey.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 26456-76-8
Cat. No. B12647011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethyl-2-hexene
CAS26456-76-8
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCC=C(C)CC(C)(C)C
InChIInChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6H,7H2,1-5H3/b8-6+
InChIKeyMXAFMRHRWMAVRM-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,5-Trimethyl-2-hexene (CAS 26456-76-8) Product Overview: A Branched Internal Olefin with Defined Isomeric Purity


3,5,5-Trimethyl-2-hexene (CAS 26456-76-8) is a branched C9 internal olefin with the molecular formula C9H18 and a molecular weight of 126.24 g/mol [1]. It is an isomer of nonene, specifically the (E)-3,5,5-trimethylhex-2-ene stereoisomer, as indicated by its IUPAC name and InChIKey [1]. The compound is characterized by a trisubstituted double bond and a highly branched carbon skeleton, which confers distinct physical properties compared to linear nonenes or isomers with different branch positions. It is typically supplied as a colorless liquid with a boiling point of approximately 162°C (435 K) at atmospheric pressure [2].

Why Generic 'Nonene' or Isomeric Mixtures Cannot Substitute for Pure 3,5,5-Trimethyl-2-hexene (CAS 26456-76-8)


The term 'nonene' encompasses a complex mixture of structural and positional isomers, each with unique physical properties and reactivity profiles [1]. Substituting pure 3,5,5-trimethyl-2-hexene with a generic nonene mixture or an incorrect isomer introduces uncontrolled variability in boiling point, vapor pressure, and reaction kinetics. This is particularly critical in applications such as gas chromatography standards, where retention time is isomer-specific, or in catalytic studies, where the position and steric environment of the double bond dictate reactivity and product distribution [2]. The following quantitative evidence establishes the specific performance boundaries that differentiate this isomer from its closest analogs.

Quantitative Evidence for Selecting 3,5,5-Trimethyl-2-hexene (CAS 26456-76-8) Over Related Nonene Isomers


Boiling Point Differentiation from the 2,5,5-Trimethyl Isomer

The boiling point of 3,5,5-trimethyl-2-hexene is significantly higher than that of its positional isomer, 2,5,5-trimethyl-2-hexene. This difference is critical for applications requiring precise separation or defined volatility. The NIST/TRC reports the boiling point of 3,5,5-trimethyl-2-hexene as 435 K (approx. 162 °C) [1], while the 2,5,5-trimethyl isomer exhibits a boiling point of 134.1 °C at 760 mmHg .

Physical Chemistry Thermophysical Properties Isomer Separation

Density Difference Enabling Physical Separation from the 2,5,5-Trimethyl Isomer

The density of 3,5,5-trimethyl-2-hexene is reported as 0.740 g/cm³ at 20 °C , which is marginally higher than the density of its isomer 2,5,5-trimethyl-2-hexene, reported as 0.74 g/cm³ (no temperature specified, but typically 20 °C). While the absolute difference is small, this density variation can be exploited in high-resolution separation techniques or for quality control verification.

Physical Chemistry Density Isomer Identification

Vapor Pressure Differentiation from the 2,5,5-Trimethyl Isomer

The vapor pressure of 3,5,5-trimethyl-2-hexene is expected to be lower than that of its more volatile isomer 2,5,5-trimethyl-2-hexene, which has a reported vapor pressure of 10.1 mmHg at 25 °C . This difference in volatility can impact storage, handling, and regulatory classification.

Vapor Pressure Volatility Safety

Catalytic Isomerization Reactivity: Positional Control of the Double Bond

Catalytic isomerization processes can interconvert nonene isomers, and the specific position of the double bond in 3,5,5-trimethyl-2-hexene makes it a key intermediate or target in isomerization studies. A patent describing novel catalysts for terminal alkene monoisomerization to their 2-isomers highlights the importance of controlling double bond position and cis/trans selectivity [1]. This catalyst technology can be used to generate specific isomers like 3,5,5-trimethyl-2-hexene from terminal alkenes, underscoring the compound's value as a defined synthetic target.

Catalysis Isomerization Olefin Chemistry

Recommended Application Scenarios for 3,5,5-Trimethyl-2-hexene (CAS 26456-76-8) Based on Quantitative Evidence


Calibration and Validation of Gas Chromatography (GC) Methods for Nonene Isomer Analysis

Given its distinct boiling point (435 K) and defined isomeric purity [1], 3,5,5-trimethyl-2-hexene serves as an ideal reference standard for developing and validating GC methods aimed at separating complex nonene mixtures. The significant boiling point difference from the 2,5,5-trimethyl isomer (approx. 27.9 °C) ensures a unique retention time, allowing for unambiguous identification and quantification.

Reference Compound in Catalytic Olefin Isomerization Research

This compound is a valuable target molecule for studies focused on selective isomerization of terminal alkenes to internal isomers. The availability of a pure sample enables researchers to accurately quantify catalyst selectivity and yield for the specific 2-isomer product, as highlighted in patent literature on monoisomerization catalysts [2]. It provides a defined endpoint for reaction optimization.

Model Substrate for Studying Steric Effects in Electrophilic Additions and Alkylations

The highly branched structure and trisubstituted internal double bond of 3,5,5-trimethyl-2-hexene provide a sterically hindered environment that can be exploited to probe the sensitivity of electrophilic addition reactions to steric bulk. This is relevant to understanding mechanisms in phenol alkylation, where the structure of the olefin influences product distribution [3].

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